

# Inavolisib discovery and preclinical development

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## Compound Focus: Inavolisib

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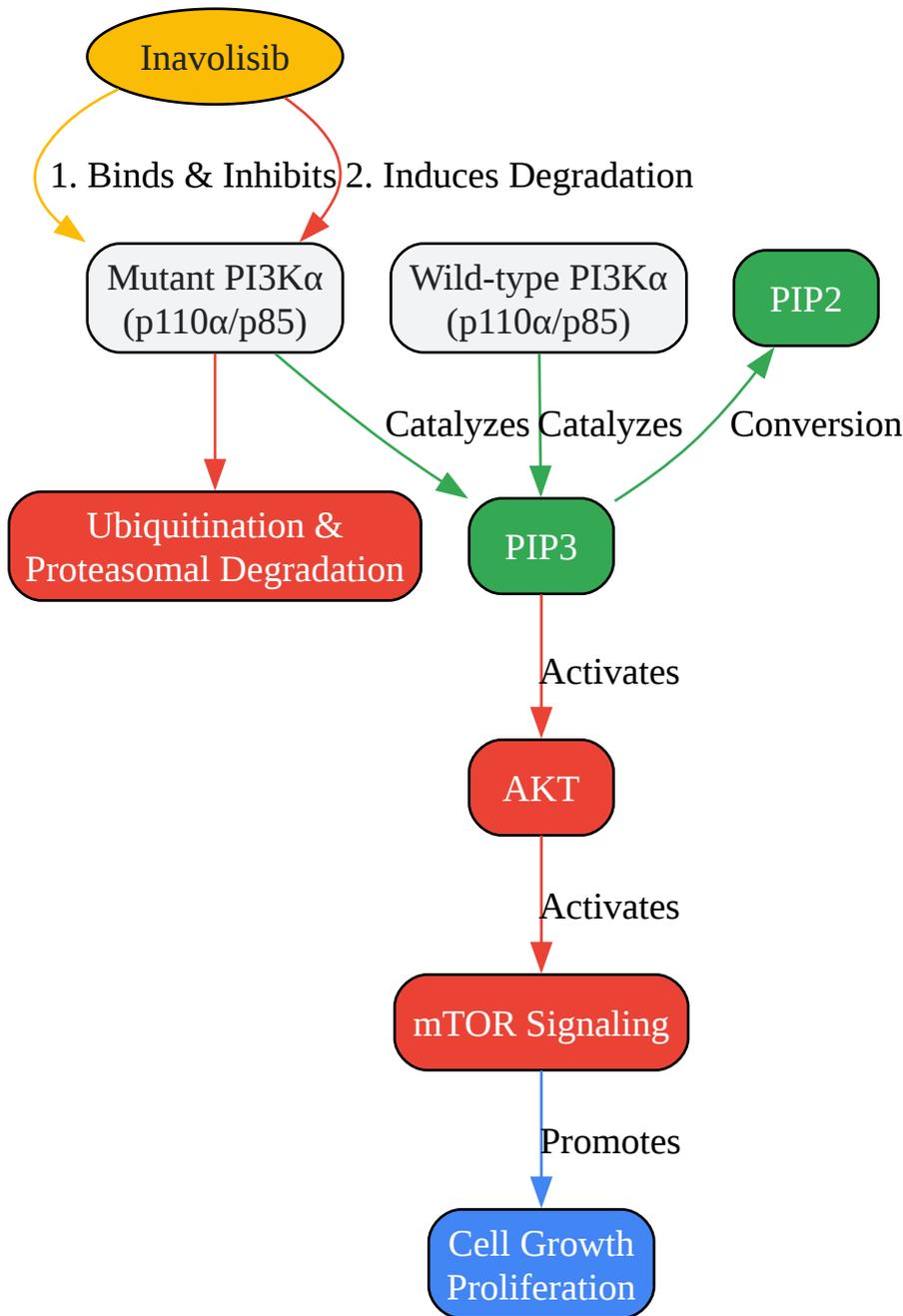
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## Molecular Mechanism of Action

**Inavolisib** was engineered as a highly selective ATP-competitive inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K $\alpha$ ) catalytic subunit p110 $\alpha$ , with a designed dual mechanism of action [1] [2].

- **Selective Inhibition:** Its molecular structure features a benzoxazepin-oxazolidinone scaffold that enables specific interactions within the ATP-binding pocket of PI3K $\alpha$ . Key interactions include hydrogen bonding with Val828 and conformation-specific recognition of mutant helical domains like E545, conferring over **300-fold selectivity** for PI3K $\alpha$  compared to other Class I isoforms (PI3K $\beta$ ,  $\delta$ , and  $\gamma$ ) [1] [2].
- **Mutant p110 $\alpha$  Degradation:** A defining characteristic of **Inavolisib** is its ability to induce selective degradation of mutant p110 $\alpha$  protein. This process is **Receptor Tyrosine Kinase (RTK)-dependent**. The binding of **Inavolisib** stabilizes an open conformation in mutant p110 $\alpha$ , exposing lysine residues for ubiquitination. Concurrently, pathway inhibition relieves negative feedback on RTKs, promoting the recruitment of E3 ubiquitin ligases and subsequent proteasomal degradation of the mutant protein [3] [2].

The diagram below illustrates this unique dual mechanism.



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## Preclinical Characterization and Optimization

The following tables summarize key preclinical data that established the pharmacologic profile of **Inavolisib** and supported its advancement to clinical trials.

Table 1: In Vitro Biochemical and Cellular Profile of Inavolisib [1] [3] [2]

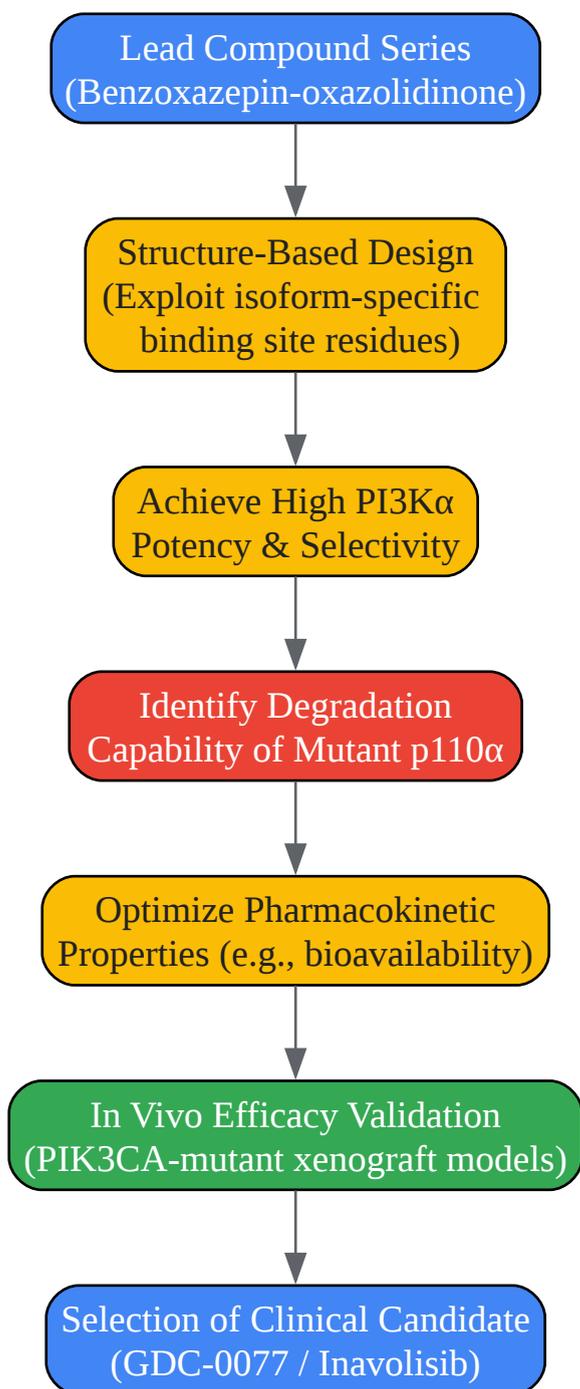
Parameter	Finding	Significance
PI3K $\alpha$ IC <sub>50</sub>	0.038 nM (H1047R mutant)	High potency against common oncogenic mutant
Selectivity (vs. PI3K $\beta/\delta/\gamma$ )	>300-fold	Minimizes off-target toxicity potential
Mechanism of Degradation	RTK-dependent, proteasome-mediated (e.g., NEDD4L ligase)	Sustained pathway suppression by reducing target protein levels
Degradation Selectivity	~80-90% reduction in mutant p110 $\alpha$ vs. ~15-25% in wild-type	High therapeutic index for PIK3CA-mutated tumors
Cellular Effects	Inhibition of p-AKT, reduced proliferation, induced apoptosis	Confirms on-target mechanism and anti-tumor efficacy

Table 2: In Vivo Pharmacokinetic and Efficacy Profile (Preclinical Models) [1] [4] [2]

Parameter	Finding	Significance
Oral Bioavailability	High (76% in humans) [4]	Favorable for oral dosing
In Vivo Exposure	Excellent	Supports once-daily dosing regimen
Efficacy in Xenografts	Significant tumor growth inhibition in PIK3CA-mutant models	Proof-of-concept for anti-tumor activity
Duration of Action	p-AKT suppression sustained for >72 hours post-dose	Correlates with durable degradation of mutant p110 $\alpha$
Synergy with CDK4/6i	Enhanced efficacy in combination with palbociclib [2]	Rationale for clinical combination regimen

## Discovery and Optimization Workflow

The discovery of **Inavolisib** was a structure-based drug design campaign focused on achieving mutant selectivity and optimal drug-like properties.



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Key milestones in this workflow included [1]:

- **Lead Identification:** Starting from a benzoxazepin-oxazolidinone scaffold.
- **Selectivity Optimization:** Using structural insights to engineer compounds with >300-fold selectivity for PI3K $\alpha$  over other isoforms.
- **Degradation Mechanism:** The serendipitous discovery and subsequent mechanistic elucidation of the mutant-selective p110 $\alpha$  degradation capability, a key differentiator from earlier PI3K inhibitors [3].
- **PK Optimization:** Fine-tuning of the molecule to achieve excellent in vivo exposure and a pharmacokinetic profile suitable for once-daily oral dosing.
- **In Vivo Validation:** Demonstration of significant efficacy in PIK3CA-mutant xenograft models, both as a monotherapy and in combination with other agents.

## Rationale for Combination with CDK4/6 Inhibitors

The PI3K and CDK4/6 pathways are highly interconnected in hormone receptor-positive (HR+) breast cancer, creating a strong biological rationale for combination therapy [5] [2].

- **Overcoming Resistance:** **PIK3CA mutations** are a known mechanism of resistance to CDK4/6 inhibitors. Combining these agents simultaneously targets two key oncogenic drivers.
- **Synergistic Signaling Blockade:** Preclinical studies show that the combination of **Inavolisib** and palbociclib achieves a more profound and sustained **cell cycle arrest** and enhances apoptosis by coordinately suppressing the pRB-E2F and mTORC1/2 signaling axes [2].
- **Preclinical Validation:** This combination strategy demonstrated significant antitumor activity in various PIK3CA-mutated xenograft models, providing a direct rationale for the INAVO120 Phase III clinical trial design [2].

## Current Status and Further Research

The successful preclinical development of **Inavolisib** led to its **first FDA approval in October 2024** for use with palbociclib and fulvestrant in PIK3CA-mutated, HR+/HER2- advanced breast cancer [6] [7]. This approval was based on the Phase III INAVO120 trial, which showed the regimen significantly improved progression-free survival [7] [8].

Research continues to fully elucidate the precise molecular partners involved in the degradation mechanism and to explore **Inavolisib**'s efficacy in other PIK3CA-mutated solid tumors [3]. Several Phase III trials (e.g., INAVO121, INAVO122, INAVO123) are ongoing to evaluate its utility in other breast cancer settings [9] [8].

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